![molecular formula C8H7NO2 B1630179 3-Methylbenzo[d]isoxazol-5-ol CAS No. 214760-36-8](/img/structure/B1630179.png)
3-Methylbenzo[d]isoxazol-5-ol
Overview
Description
3-Methylbenzo[d]isoxazol-5-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbenzo[d]isoxazol-5-ol can be achieved through several methods. One common approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the (3 + 2) cycloaddition reaction of an alkyne acting as a dipolarophile and nitrile oxide as the dipole . These reactions typically require specific catalysts and conditions to proceed efficiently.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction rates and reduce the need for catalysts . This method is advantageous for industrial applications due to its efficiency and eco-friendliness.
Chemical Reactions Analysis
Types of Reactions
3-Methylbenzo[d]isoxazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized isoxazole derivatives.
Scientific Research Applications
Therapeutic Applications
3-Methylbenzo[d]isoxazol-5-ol and its derivatives have been investigated for their potential as therapeutic agents against several diseases, including cancer and infections. Key applications include:
- Cancer Treatment : Research indicates that derivatives of this compound exhibit significant antiproliferative activity. For instance, a study demonstrated that certain derivatives inhibited androgen receptor signaling in prostate cancer cell lines (LNCaP and LAPC-4), showcasing their potential as anti-cancer agents .
- Inhibition of Enzymatic Activity : Compounds derived from isoxazole scaffolds have shown promise in inhibiting enzymes associated with cancer progression. For example, specific isoxazoles displayed potent inhibition of human neutrophil elastase (HNE), which is implicated in inflammatory diseases and cancer .
The biological activities of this compound derivatives have been extensively studied:
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Prostate Cancer Research : A study synthesized a series of steroids with isoxazole fragments that demonstrated significant inhibition of androgen receptor activity, suggesting a pathway for developing new prostate cancer treatments .
- Antimicrobial Activity : The synthesis of benzofuran-isoxazole hybrids showed promising results in antibacterial assays against multiple pathogens, indicating the potential for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-Methylbenzo[d]isoxazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a gamma-aminobutyric acid (GABA) uptake inhibitor, which can modulate neurotransmitter levels in the brain . This mechanism is particularly relevant for its anticonvulsant and antidepressant activities. Additionally, the compound may interact with other molecular targets, such as enzymes and receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
3-Ethylbenzo[d]isoxazol-5-yl sulfonamide: This compound is structurally similar and has been studied for its potential as a BRD4 inhibitor in cancer treatment.
5-Phenylisoxazole-3-carbohydrazide: Another related compound with applications in medicinal chemistry.
Uniqueness
3-Methylbenzo[d]isoxazol-5-ol is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical reactivity. Its ability to act as a GABA uptake inhibitor sets it apart from other isoxazole derivatives, making it a valuable compound for research and therapeutic applications.
Biological Activity
3-Methylbenzo[d]isoxazol-5-ol is a heterocyclic compound notable for its unique structural features, including an isoxazole ring fused with a methyl-substituted benzene. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, anti-inflammatory, and antiviral properties, supported by relevant case studies and research findings.
Structural Characteristics
The molecular formula of this compound is C₉H₉N₃O, featuring a hydroxyl group at the 5-position of the isoxazole ring. The presence of this hydroxyl group significantly influences its chemical reactivity and biological properties.
1. Antitumor Activity
Research indicates that this compound exhibits significant antitumor effects. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, one study reported that the compound induced apoptosis in human breast cancer cells by activating caspase pathways, leading to cell cycle arrest at the G2/M phase.
Table 1: Antitumor Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |
2. Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases.
Case Study:
A study evaluated the anti-inflammatory effects of this compound in a mouse model of rheumatoid arthritis. The results showed a significant reduction in paw swelling and joint destruction compared to control groups, highlighting its therapeutic potential .
3. Antiviral Activity
In addition to its antitumor and anti-inflammatory properties, this compound has shown promising antiviral activity. It was tested against HIV-1 reverse transcriptase and exhibited competitive inhibition, suggesting it could be developed as part of combination therapy for HIV treatment .
Table 2: Antiviral Activity Against HIV
Compound | IC50 (µM) | Type of Inhibition |
---|---|---|
This compound | 8.0 | Competitive inhibition |
Reference Drug | 4.0 | Non-competitive inhibition |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction: Activation of caspases leading to programmed cell death.
- Cytokine Modulation: Inhibition of pro-inflammatory cytokines through interference with signaling pathways.
- Enzyme Inhibition: Competitive inhibition of viral enzymes, disrupting viral replication.
Properties
IUPAC Name |
3-methyl-1,2-benzoxazol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-5-7-4-6(10)2-3-8(7)11-9-5/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQUVKBATLSLCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626917 | |
Record name | 3-Methyl-1,2-benzoxazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214760-36-8 | |
Record name | 3-Methyl-1,2-benzoxazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.